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molecular formula C7H5N5O2 B1634021 2-(4-Nitrophenyl)tetrazole

2-(4-Nitrophenyl)tetrazole

Cat. No. B1634021
M. Wt: 191.15 g/mol
InChI Key: NJLAQWFIXLFBKW-UHFFFAOYSA-N
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Patent
US08343990B2

Procedure details

1H-tetrazole in acetonitrile solution (0.45M, 19 mL, 8.5 mmol) was combined with 4-fluoro-nitrobenzene (1 g, 7.09 mmol) in a 40 mL pressure tube, followed by addition of potassium carbonate. The tube was sealed and heated at 110° C. overnight (caution: build-up of pressure possible; use a safety shield). Pressure buildup was observed. The pressure was released carefully. The reaction was concentrated to dryness and diluted with water. The aqueous mixture was extracted 4 times with DCM. The combine organic layers were dried over sodium sulfate, filtered, concentrated and purified by column chromatography through a 40 gram biotage silica gel cartridge eluted with 5-20% ethyl acetate/hexanes (gradient) to give the product as white solid. LRMS talc: 191.0; obs: 192.3 (M+1).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
19 mL
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH:1]1[CH:5]=[N:4][N:3]=[N:2]1.C(#N)C.F[C:10]1[CH:15]=[CH:14][C:13]([N+:16]([O-:18])=[O:17])=[CH:12][CH:11]=1.C(=O)([O-])[O-].[K+].[K+]>>[N+:16]([C:13]1[CH:14]=[CH:15][C:10]([N:2]2[N:3]=[N:4][CH:5]=[N:1]2)=[CH:11][CH:12]=1)([O-:18])=[O:17] |f:3.4.5|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1N=NN=C1
Name
Quantity
19 mL
Type
reactant
Smiles
C(C)#N
Name
Quantity
1 g
Type
reactant
Smiles
FC1=CC=C(C=C1)[N+](=O)[O-]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
110 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The tube was sealed
CONCENTRATION
Type
CONCENTRATION
Details
The reaction was concentrated to dryness
ADDITION
Type
ADDITION
Details
diluted with water
EXTRACTION
Type
EXTRACTION
Details
The aqueous mixture was extracted 4 times with DCM
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combine organic layers were dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
purified by column chromatography through a 40 gram biotage silica gel cartridge
WASH
Type
WASH
Details
eluted with 5-20% ethyl acetate/hexanes (gradient)

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])C1=CC=C(C=C1)N1N=CN=N1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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